

# Spectroscopic data for 1-(3-Bromophenyl)cyclopropanecarboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-(3-Bromophenyl)cyclopropanecarboxylic acid

**Cat. No.:** B181478

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An In-Depth Technical Guide to the Spectroscopic Characterization of **1-(3-Bromophenyl)cyclopropanecarboxylic Acid**

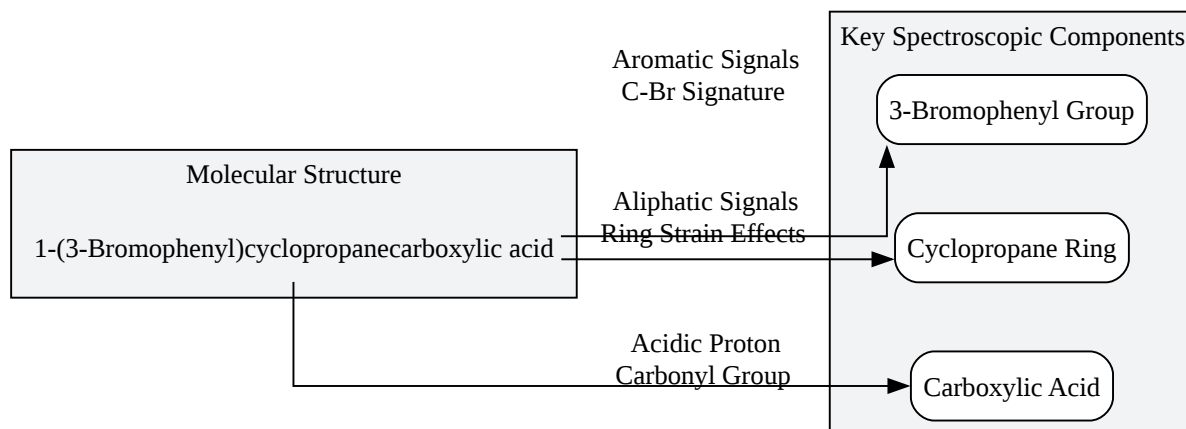
## Introduction

**1-(3-Bromophenyl)cyclopropanecarboxylic acid** (Molecular Formula:  $C_{10}H_9BrO_2$ , Molecular Weight: 241.08 g/mol ) is a substituted cyclopropane derivative with potential applications in medicinal chemistry and materials science. Its rigid cyclopropane scaffold and substituted phenyl ring make it an attractive building block for synthesizing complex molecular architectures. Accurate structural elucidation is paramount for its use in research and development. This guide provides a comprehensive, predictive overview of the spectroscopic data expected for this compound, grounded in fundamental principles and data from analogous structures.

It is important to note that while this compound is commercially available, detailed, peer-reviewed spectroscopic data is not readily published. Therefore, this document serves as an expert-level predictive guide for researchers, outlining the expected spectroscopic signatures and the rationale behind them. This approach enables scientists to confidently identify and characterize the molecule upon synthesis or purchase.

## Molecular Structure & Spectroscopic Rationale

The key to interpreting the spectra of **1-(3-Bromophenyl)cyclopropanecarboxylic acid** lies in deconstructing its structure into three distinct components: the 3-bromophenyl ring, the 1,1-disubstituted cyclopropane ring, and the carboxylic acid moiety. Each component imparts characteristic signals in NMR, IR, and Mass Spectrometry.



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Caption: Logical breakdown of the target molecule for spectroscopic analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

### Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

A standard high-resolution  $^1\text{H}$  NMR spectrum would be acquired under the following conditions:

- Instrument: 400 MHz or higher NMR Spectrometer.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) or Deuterated Dimethyl Sulfoxide ( $\text{DMSO-d}_6$ ).  $\text{CDCl}_3$  is suitable, but  $\text{DMSO-d}_6$  is often preferred for carboxylic acids to ensure the acidic proton is observed sharply.

- Concentration: 5-10 mg/mL.
- Standard: Tetramethylsilane (TMS) at 0.00 ppm.
- Experiment: Standard 1D proton experiment. Addition of a D<sub>2</sub>O shake experiment would confirm the assignment of the carboxylic acid proton.[\[1\]](#)

## Predicted <sup>1</sup>H NMR Data

The predicted proton NMR spectrum is summarized below. The numbering corresponds to the structure in the provided diagram.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment	Rationale
~12.0	Broad Singlet	N/A	1H	H-11 (COOH)	Carboxylic acid protons are highly deshielded and often broad due to hydrogen bonding and exchange. Their chemical shift is concentration-dependent. <a href="#">[2]</a>
~7.60	Triplet (t)	$J \approx 1.8$	1H	H-2	Aromatic proton ortho to the cyclopropyl group and meta to bromine. Appears as a narrow triplet or singlet-like peak due to small meta couplings.
~7.45	Multiplet (m)	-	1H	H-4	Aromatic proton para to the cyclopropyl

					group and ortho to bromine. Coupled to H-5 and H-2.
~7.40	Multiplet (m)	-	1H	H-6	Aromatic proton ortho to both bromine and the cyclopropyl group. Coupled to H-5.
~7.25	Triplet (t)	$J \approx 7.8$	1H	H-5	Aromatic proton meta to both substituents. Coupled to H-4 and H-6, appearing as a triplet.
1.65 - 1.75	Multiplet (m)	-	2H	H-8a, H-9a	Part of the AA'BB' system of the cyclopropane ring. These are the protons cis to the aromatic ring.[3]
1.25 - 1.35	Multiplet (m)	-	2H	H-8b, H-9b	Part of the AA'BB' system. These are the

protons trans  
to the  
aromatic ring,  
typically  
shifted  
upfield.[3]

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## Structure of 1-(3-Bromophenyl)cyclopropanecarboxylic acid

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Caption: Molecular structure with atom numbering for NMR assignments.

### Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- Instrument: 100 MHz or higher NMR Spectrometer.
- Solvent:  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ .
- Experiment: Proton-decoupled  $^{13}\text{C}$  experiment (e.g., zgpg30). DEPT-135 and DEPT-90 experiments would be used to confirm C, CH,  $\text{CH}_2$ , and  $\text{CH}_3$  assignments.

### Predicted $^{13}\text{C}$ NMR Data

Predicted Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment	Rationale
~178	Quaternary (C)	C-10 (C=O)	Carboxylic acid carbonyl carbons are significantly deshielded, typically appearing between 165-185 ppm. <sup>[1]</sup>
~145	Quaternary (C)	C-1	Aromatic carbon attached to the cyclopropyl group.
~133	Methine (CH)	C-6	Aromatic CH ortho to the bromine atom.
~131	Methine (CH)	C-4	Aromatic CH para to the cyclopropyl group.
~130	Methine (CH)	C-5	Aromatic CH meta to both substituents.
~128	Methine (CH)	C-2	Aromatic CH ortho to the cyclopropyl group.
~122	Quaternary (C)	C-3	Aromatic carbon attached to bromine (C-Br bond).
~32	Quaternary (C)	C-7	Quaternary carbon of the cyclopropane ring, deshielded by the attached aromatic ring and carboxylic acid.
~18	Methylene (CH <sub>2</sub> )	C-8, C-9	Equivalent methylene carbons of the cyclopropane ring. Carbons in strained

rings appear relatively upfield.[4]

## Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying key functional groups.

## Experimental Protocol

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
- Method: Attenuated Total Reflectance (ATR) on the solid sample or a Potassium Bromide (KBr) pellet.
- Range: 4000 - 400  $\text{cm}^{-1}$ .

## Predicted IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibration Type	Functional Group
3300 - 2500	Broad, Strong	O-H stretch	Carboxylic Acid (H-bonded dimer)
~3050	Medium	C-H stretch	Aromatic C-H
~1710	Strong, Sharp	C=O stretch	Carboxylic Acid (H-bonded dimer)
~1600, ~1475	Medium	C=C stretch	Aromatic Ring
~1250	Strong	C-O stretch	Carboxylic Acid
~1070	Medium	C-Br stretch	Aryl Bromide
~920	Broad, Medium	O-H bend (out-of-plane)	Carboxylic Acid Dimer

Causality in Interpretation: The presence of a very broad absorption from 3300-2500  $\text{cm}^{-1}$  coupled with a strong carbonyl peak around 1710  $\text{cm}^{-1}$  is a definitive indicator of a hydrogen-bonded carboxylic acid.[5] Conjugation with the aromatic ring typically lowers the C=O



frequency, but the electron-withdrawing nature of the bromine may counteract this effect slightly.

## Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

## Experimental Protocol

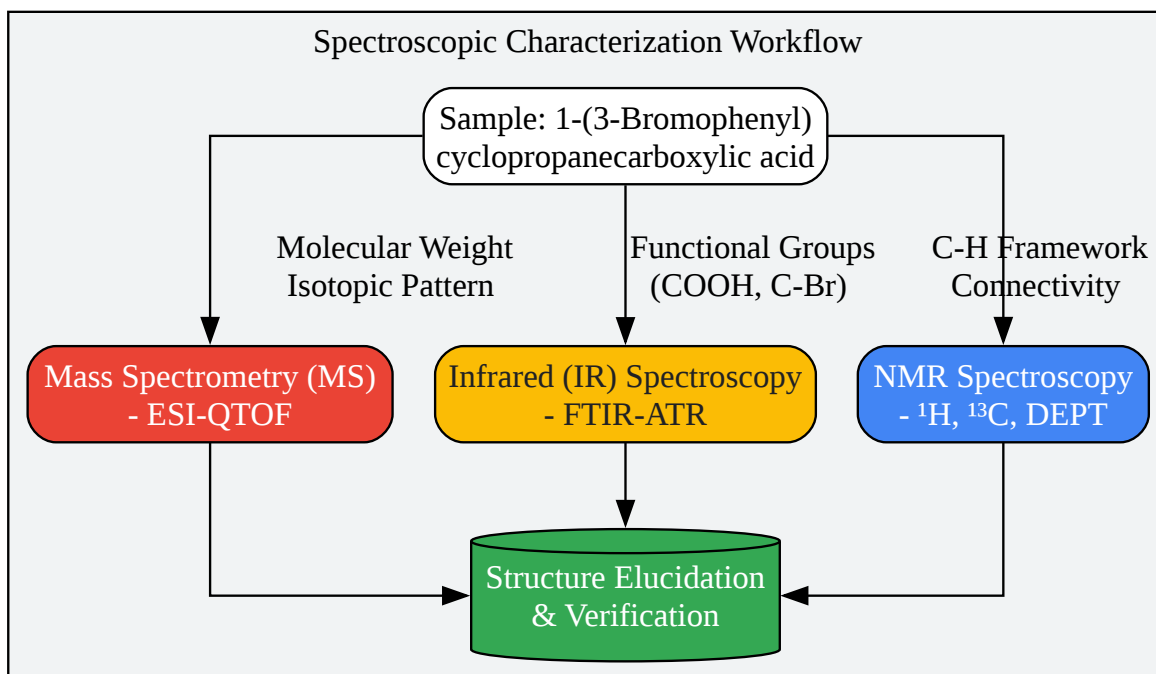
- Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer.
- Ionization: Electrospray Ionization (ESI), likely in negative ion mode ( $[M-H]^-$ ) to deprotonate the acidic proton.
- Analysis: High-resolution mass analysis (HRMS) to confirm the exact mass and elemental formula.

## Predicted Mass Spectrometry Data (ESI Negative Mode)

m/z (Daltons)	Ion	Rationale
239 / 241	$[M-H]^-$	Molecular ion peak. The two peaks in an approximate 1:1 ratio are the characteristic isotopic signature of one bromine atom ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ).
195 / 197	$[M-H - \text{CO}_2]^-$	Loss of carbon dioxide from the parent ion.
161	$[M-H - \text{Br}]^-$	Loss of a bromine radical from the parent ion (less common in ESI but possible).
116	[Fragment]	Cleavage of the cyclopropane ring and loss of bromine.

Trustworthiness Through Correlation: A self-validating system is achieved when all spectroscopic data converge. The molecular weight from MS must match the formula

( $C_{10}H_9BrO_2$ ). The number and types of protons and carbons from NMR must align with this formula and the functional groups identified by IR. The fragmentation in MS should correspond to the logical cleavage of bonds within the structure deduced from NMR.



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Caption: A typical workflow for the complete spectroscopic characterization of a small molecule.

## Conclusion

This guide presents a detailed, predictive analysis of the spectroscopic data for **1-(3-Bromophenyl)cyclopropanecarboxylic acid**. By understanding the expected  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS signatures, researchers are well-equipped to confirm the identity and purity of this compound. The correlation between these orthogonal analytical techniques provides a robust and self-validating method for structural elucidation, which is a critical step in any drug discovery or chemical synthesis workflow.

## References

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- To cite this document: BenchChem. [Spectroscopic data for 1-(3-Bromophenyl)cyclopropanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181478#spectroscopic-data-for-1-3-bromophenyl-cyclopropanecarboxylic-acid]

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Email: [info@benchchem.com](mailto:info@benchchem.com)